6-bromo-3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
Description
6-Bromo-3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione (CAS: 892287-41-1) is a synthetic quinazoline-dione derivative featuring a bromine substituent at position 6 and a piperazine-linked butyl chain modified with a 3-methoxyphenyl group. The quinazoline-dione core (a bicyclic structure with two ketone groups) is known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents . The compound’s structural complexity arises from the integration of a piperazine moiety, a common pharmacophore in CNS-targeting drugs, and a 3-methoxyphenyl group, which may influence receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
6-bromo-3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O4/c1-32-18-5-2-4-17(15-18)26-10-12-27(13-11-26)21(29)6-3-9-28-22(30)19-14-16(24)7-8-20(19)25-23(28)31/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNBYXVVMEELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-bromo-3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has attracted attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
The compound's molecular formula is with a molecular weight of 501.4 g/mol. It features a bromine atom and a piperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25BrN4O4 |
| Molecular Weight | 501.4 g/mol |
| CAS Number | 892287-41-1 |
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. Specifically, the compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zone values indicating moderate activity:
- Inhibition Zones : Ranging from 10 to 12 mm against tested strains.
- Minimum Inhibitory Concentration (MIC) : Reported values were approximately 75 to 80 mg/mL against Candida albicans and other bacteria .
Anticancer Activity
Quinazoline derivatives are also explored for their anticancer potential. The compound has been evaluated for cytotoxic effects on cancer cell lines:
- Cytotoxicity : Studies indicate that similar quinazoline compounds can inhibit the growth of glioblastoma cells, suggesting that the target compound may share this property .
- Mechanism of Action : The cytotoxicity is often linked to the inhibition of tyrosine kinase pathways, which are crucial in cancer cell proliferation .
Other Biological Activities
In addition to antimicrobial and anticancer properties, quinazoline derivatives have been investigated for various other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
- Antioxidant Activity : Certain analogs have demonstrated significant antioxidant properties by inhibiting oxidative stress markers .
Case Studies
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related quinazoline-diones and piperazine derivatives, as detailed below:
Table 1: Structural and Functional Comparison
Key Observations
Core Modifications: The target compound shares the quinazoline-dione core with derivatives in , and 4. In contrast, the cinnoline derivative () has a different bicyclic structure, which may alter electronic properties and bioactivity . Glycosylation () introduces ribose, expanding solubility and mimicking nucleoside structures, whereas the target compound’s piperazine-butyl chain likely enhances lipophilicity and CNS penetration .
Substituent Effects: Piperazine Moieties: The 3-methoxyphenyl group in the target compound contrasts with the 4-chlorobenzyl group in compound 7 (). Bromine vs. Methyl: The 6-bromo substituent in the target compound and compound 1 () may enhance electrophilic reactivity, facilitating further derivatization. The absence of bromine in compound 7 correlates with higher cytotoxicity, suggesting bromine’s role may be context-dependent .
The 3-methoxyphenyl group in the target compound could modulate selectivity toward specific cancer cell lines .
Synthetic Yields: The target compound’s synthesis yield is unspecified, but analogous compounds (e.g., 62% yield for the cinnoline derivative in ) suggest that bromination and piperazine coupling steps may require optimization for scalability .
Q & A
Q. What are the established synthetic routes for 6-bromo-3-substituted quinazoline-2,4-dione derivatives, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with benzoxazinone intermediates. For example:
- Step 1 : Cyclization of 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine yields 6-bromo-2-(o-aminophenyl)benzoxazin-4-one .
- Step 2 : Reaction with hydrazine hydrate at 120–130°C forms the quinazolinone core .
- Step 3 : Introduction of the piperazine-butyl side chain via nucleophilic substitution or condensation with activated carbonyl intermediates (e.g., using glacial acetic acid as a catalyst) .
Q. Optimization Strategies :
- Catalysts : Use of pyridine or acetic acid enhances cyclization and substitution efficiency .
- Purification : Column chromatography with gradients (e.g., 10% methanol in dichloromethane) improves yield and purity .
- Temperature Control : Maintaining 120–130°C during hydrazine reactions prevents byproducts .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound, and how are data discrepancies addressed?
Key Techniques :
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; quinazoline carbonyls at δ 165–170 ppm) .
- IR Spectroscopy : Validates carbonyl stretches (1670–1700 cm⁻¹ for quinazoline-dione) and piperazine N–H bonds (3300–3400 cm⁻¹) .
- HRMS : Ensures molecular ion alignment (e.g., [M+H]+ calculated for C₂₄H₂₆BrN₅O₄: 552.11) .
Q. Addressing Discrepancies :
- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., torsion angles for piperazine-butyl linkage) .
- Elemental Analysis : Verify C, H, N percentages (e.g., ±0.3% deviation) to confirm purity .
Advanced Research Questions
Q. How do structural modifications at the piperazine or methoxyphenyl moieties influence antimicrobial activity?
Structure-Activity Relationship (SAR) Insights :
Q. Methodological Approach :
Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?
Strategies :
- Molecular Dynamics (MD) Simulations : Simulate interactions with serotonin receptors (5-HT1A) using GROMACS, focusing on piperazine’s role in hydrogen bonding .
- Pharmacophore Modeling : Identify critical features (e.g., quinazoline-dione as hydrogen bond acceptor, methoxyphenyl as hydrophobic anchor) .
- QSAR Models : Use CODESSA-Pro to correlate logP values (∼3.5) with antifungal activity (R² > 0.85) .
Q. How can researchers resolve conflicting biological activity data reported in different studies for this compound?
Case Analysis :
- Contradiction : reports higher antibacterial activity (MIC: 2 µg/mL) than (MIC: 8 µg/mL) for similar derivatives.
- Root Cause : Differences in bacterial strains (S. aureus vs. MRSA) or assay protocols (agar diffusion vs. microdilution) .
Q. Resolution Steps :
Standardize Assays : Use CLSI guidelines for consistent MIC measurements .
Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects .
Metabolic Profiling : Evaluate hepatic microsomal stability to rule out pharmacokinetic variability .
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?
Critical Parameters :
- Anhydrous Conditions : Use molecular sieves during pyridine-mediated cyclization to prevent hydrolysis .
- Stoichiometry : Maintain a 1:1 molar ratio of benzoxazinone to hydrazine hydrate to avoid over-substitution .
- Quality Control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
